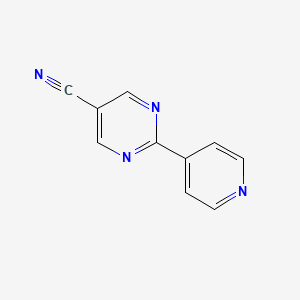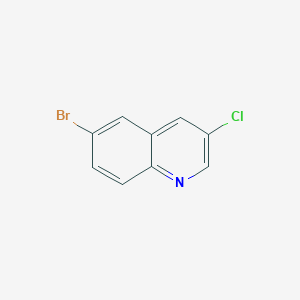
6-Bromo-3-chloroquinoline
説明
6-Bromo-3-chloroquinoline is a nitrogen-containing heterocyclic compound . It is widely recognized in the field of pharmaceutical research. It has a molecular weight of 242.5 .
Synthesis Analysis
The synthesis of 6-Bromo-3-chloroquinoline involves a reaction with phosphorus and acetic acid at 120 degrees Celsius for 5 hours . The yield of this reaction is 68.4% .Molecular Structure Analysis
The molecular formula of 6-Bromo-3-chloroquinoline is C9H5BrClN . The InChI code is 1S/C9H5BrClN/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H .Physical And Chemical Properties Analysis
6-Bromo-3-chloroquinoline is a solid at room temperature . It should be stored in a dry, well-ventilated place with the container kept tightly closed .科学的研究の応用
-
Pharmaceutical Intermediates
-
Medicinal Chemistry Research
- Quinoline and its derivatives have a broad spectrum of bioactivity, making them valuable in medicinal chemistry research . They are used in the design of a variety of drugs, including anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs .
- The methods of application or experimental procedures in this field involve synthesizing various derivatives of quinoline and testing their bioactivity in vitro and in vivo .
- The results or outcomes obtained from this research can lead to the development of new drugs. For example, numerous derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches .
-
Kinase Inhibitor Design
- A specific application of 6-Bromo-3-chloroquinoline is in the design of kinase inhibitors . Kinase inhibitors are drugs that inhibit the activity of kinases, a type of protein that plays a key role in various cellular processes.
- The method of application involves incorporating a difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif .
- The results or outcomes of this application are not specified in the source, but the effectiveness of kinase inhibitors is typically measured by their ability to inhibit kinase activity and their selectivity for specific kinases .
-
Antimicrobial Agents
- Quinoline derivatives, including 6-Bromo-3-chloroquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
- These compounds are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
-
Antiviral Agents
- Quinoline derivatives are known to have antiviral properties .
- The method of application involves synthesizing various derivatives of quinoline and testing their antiviral activity in vitro and in vivo .
- The results or outcomes obtained from this research can lead to the development of new antiviral drugs .
-
Scientific Research
-
Chemical Intermediates
-
Food Industry
-
DNA Synthesis Inhibition
- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- The method of application involves synthesizing various derivatives of quinoline and testing their DNA synthesis inhibition activity in vitro and in vivo .
- The results or outcomes obtained from this research can lead to the development of new antibacterial drugs .
-
Antidepressant and Anticonvulsant Agents
- Quinoline derivatives exhibit important biological activities, including antidepressant and anticonvulsant effects .
- The method of application involves synthesizing various derivatives of quinoline and testing their antidepressant and anticonvulsant activity in vitro and in vivo .
- The results or outcomes obtained from this research can lead to the development of new antidepressant and anticonvulsant drugs .
-
Antihypertensive and Antiinflammatory Agents
- Quinoline derivatives also exhibit antihypertensive and antiinflammatory effects .
- The method of application involves synthesizing various derivatives of quinoline and testing their antihypertensive and antiinflammatory activity in vitro and in vivo .
- The results or outcomes obtained from this research can lead to the development of new antihypertensive and antiinflammatory drugs .
-
Anti-Human Immunodeficiency Virus (HIV) Agents
Safety And Hazards
特性
IUPAC Name |
6-bromo-3-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYGTTGTBSWNMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



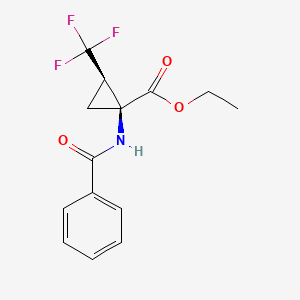
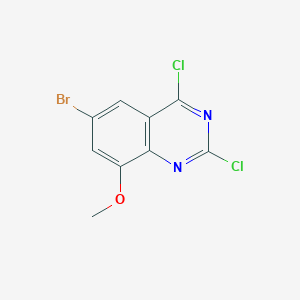
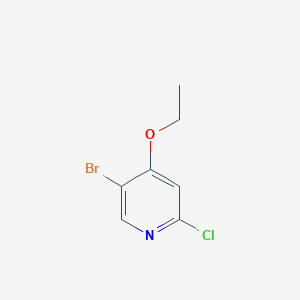
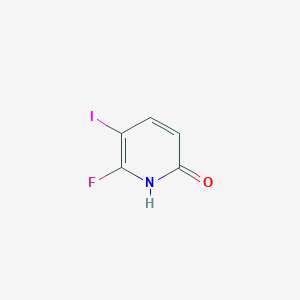
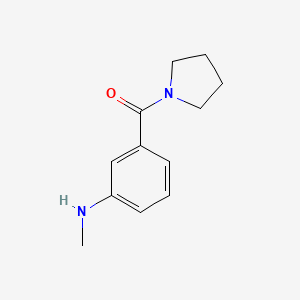
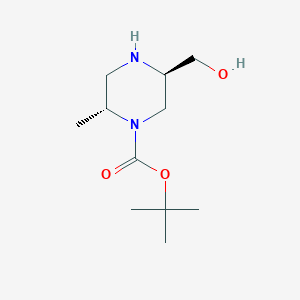
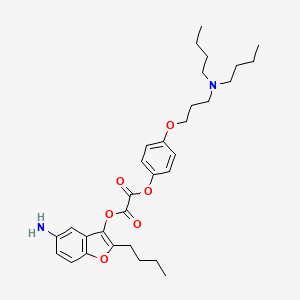
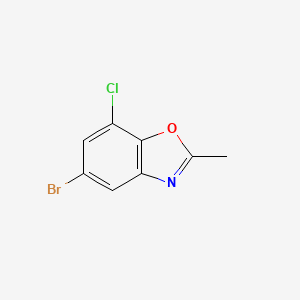
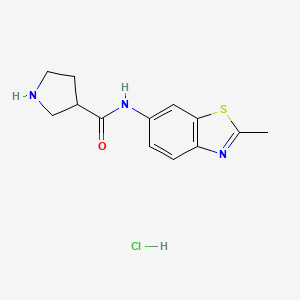
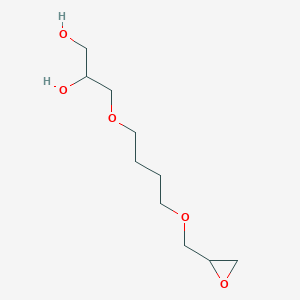
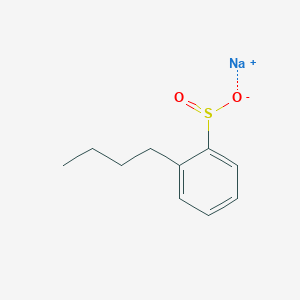
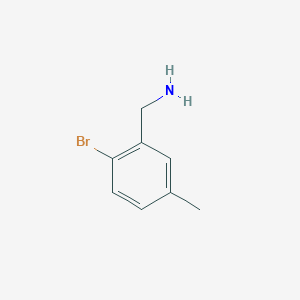
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B1445597.png)
